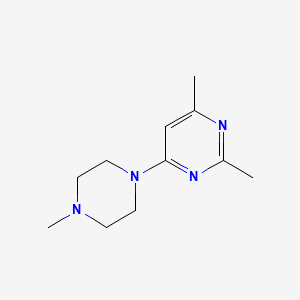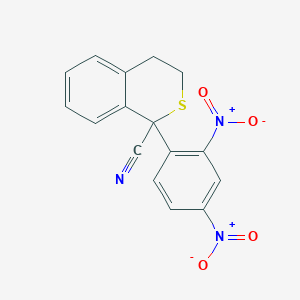
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a dihydrobenzothiopyran ring system with a carbonitrile functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile involves its interaction with biological molecules and cellular pathways. The compound acts as a protonophore, disrupting the proton gradient across mitochondrial membranes, leading to uncoupling of oxidative phosphorylation. This results in increased metabolic rate and heat production . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar uncoupling properties.
2,4-Dinitrophenylhydrazine: Used in similar analytical applications for detecting carbonyl compounds.
Dinitrobenzenes: Display similar chemical reactivity and biological activities.
Uniqueness: 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is unique due to its specific structural features, including the dihydrobenzothiopyran ring and carbonitrile group
Propriétés
Numéro CAS |
62525-48-8 |
|---|---|
Formule moléculaire |
C16H11N3O4S |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-3,4-dihydroisothiochromene-1-carbonitrile |
InChI |
InChI=1S/C16H11N3O4S/c17-10-16(13-4-2-1-3-11(13)7-8-24-16)14-6-5-12(18(20)21)9-15(14)19(22)23/h1-6,9H,7-8H2 |
Clé InChI |
NNWVPWJMJFZGLS-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(C2=CC=CC=C21)(C#N)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



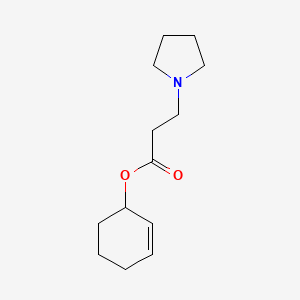


![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)

![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
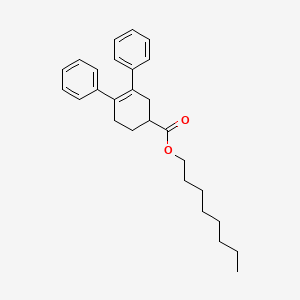

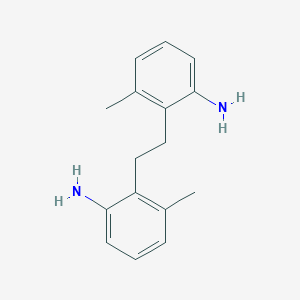
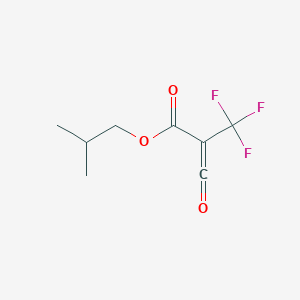
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
